(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal
Description
Properties
IUPAC Name |
(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15-16H,6-8,10,12,14H2,1-5H3/b18-11+,19-13+,20-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHRJMXIKKJVHG-QIRCYJPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC=O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C=O)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalytic System
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Catalyst : Rhodium complexes (e.g., Rh(acac)(CO)₂) at 0.1–1.0 mol% loading.
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Ligands : Triphenyl phosphine oxide (L1) and tris(2-methylphenyl)phosphine (L2) in a 1:1 molar ratio.
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Temperature : 80–120°C under syngas (CO/H₂ = 1:1) at 20–50 bar.
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Substrate Conversion : >95% for diisobutylene, with aldehyde yields exceeding 85%.
This system enhances stability and selectivity compared to traditional monodentate phosphine ligands, minimizing catalyst deactivation.
Oxidation of Geranylgeraniol
Geranylgeraniol (GGOH) serves as a direct precursor to geranylgeranial (GGal) via controlled oxidation. The PubMed study identifies monoamine oxidase B (MAO-B) as a key enzyme in this conversion, while chemical oxidants like selenium dioxide (SeO₂) offer synthetic alternatives.
Enzymatic Oxidation with MAO-B
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Enzyme Source : Recombinant human MAO-B expressed in E. coli.
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Reaction : GGOH (1 mM) incubated with MAO-B (0.5 mg/mL) in 50 mM phosphate buffer (pH 7.4) at 37°C for 2 h.
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Mechanism : MAO-B catalyzes the two-electron oxidation of GGOH to GGal via a flavin adenine dinucleotide (FAD)-dependent pathway, with oxygen as the terminal electron acceptor.
Chemical Oxidation with Selenium Dioxide
The CN1218918C patent outlines a two-step oxidation-reduction sequence starting from geranyl acetate:
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Selective Oxidation : Geranyl acetate reacts with SeO₂ and tert-butyl hydroperoxide (TBHP) in dichloromethane at 0°C, yielding allylic ketones and alcohols.
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Reduction : Sodium borohydride (NaBH₄) in methanol reduces intermediates to trans-8-hydroxygeranyl acetate, which is brominated and condensed to form sulfone derivatives.
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Final Oxidation : Lithium-ammonia reduction removes sulfone groups, followed by oxidation of GGOH to GGal using pyridinium chlorochromate (PCC) in dichloromethane.
Enzymatic Synthesis via Diterpene Synthases
The Chemistry Europe study explores diterpene synthases (DTS) for converting geranylgeranyl diphosphate (GGPP) analogs into noncanonical terpenoids. While the focus is on iso-GGPP III, the methodology applies to natural GGPP-derived aldehydes.
Key Enzymes and Products
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Enzymes Tested : Bacterial DTS such as CotB2 and AfAS.
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Substrate : GGPP (or analogs) incubated with DTS in 50 mM Tris-HCl (pH 7.5) containing 10 mM MgCl₂.
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Products : Cyclized diterpenes with subsequent oxidation to aldehydes via cytochrome P450 monooxygenases.
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Yield : 12–35% for aldehyde products, depending on the DTS variant.
Industrial-Scale Hydroformylation Optimization
A comparative analysis of hydroformylation methods reveals critical parameters for scalability:
| Parameter | Rh/L1-L2 | Traditional Co-Based | Enzymatic |
|---|---|---|---|
| Temperature (°C) | 80–120 | 150–180 | 37 |
| Pressure (bar) | 20–50 | 100–200 | 1 |
| Catalyst Loading (mol%) | 0.1–1.0 | 2.0–5.0 | 0.5 mg/mL |
| Yield (%) | 85–92 | 60–75 | 72 |
| Selectivity (%) | >95 | 80–90 | 88 |
The rhodium/dual-ligand system outperforms cobalt catalysts in activity and selectivity, though enzymatic routes offer milder conditions.
Chemical Reactions Analysis
Types of Reactions
(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
Antimicrobial Properties
Geranylgeranial has demonstrated significant antimicrobial activity. In a study examining its effects on various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. This property suggests potential applications in developing natural preservatives for food and pharmaceuticals.
Case Study: Antimicrobial Efficacy
A research team tested geranylgeranial against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for Staphylococcus aureus, indicating strong antibacterial properties .
Anti-inflammatory Effects
Research indicates that geranylgeranial exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This mechanism suggests its potential use in treating inflammatory diseases such as arthritis.
Case Study: Inhibition of Cytokine Production
In vitro studies demonstrated that geranylgeranial reduced the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). The compound's ability to modulate immune responses positions it as a candidate for developing anti-inflammatory drugs .
Cosmetic Industry
Due to its antioxidant properties, geranylgeranial is being explored for use in cosmetic formulations. It can help protect skin cells from oxidative stress and may enhance skin health by promoting cellular repair mechanisms.
Case Study: Skin Cell Protection
A formulation containing geranylgeranial was tested on human dermal fibroblasts exposed to UV radiation. Results indicated that the compound significantly reduced oxidative damage markers compared to untreated controls .
Agricultural Applications
Geranylgeranial has shown promise as a natural pesticide due to its insecticidal properties against common agricultural pests. Its application could lead to more sustainable pest management practices.
Case Study: Insecticidal Activity
Field trials demonstrated that geranylgeranial effectively reduced populations of aphids on tomato plants by over 70% when applied at concentrations of 100 ppm .
Data Summary Table
Mechanism of Action
The mechanism of action of (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s polyunsaturated structure allows it to participate in various biochemical pathways, influencing cellular functions and signaling processes . These interactions can lead to changes in gene expression, protein activity, and cellular behavior, contributing to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Derivatives
Key Structural Differences:
- Functional Groups : The aldehyde group in the target compound enhances electrophilicity, making it reactive in nucleophilic additions, whereas geranylgeraniol’s hydroxyl group supports esterification or etherification .
- Conjugation : The tetraene system in the target compound and its derivatives enables π-π interactions, influencing photochemical properties and binding to hydrophobic protein pockets .
Comparison with Related Isoprenoids
Key Differences in Chain Length and Branching:
Biological Activity
(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal is a linear polyunsaturated compound that has garnered interest due to its potential biological activities. This compound is structurally related to various carotenoids and has been studied for its effects on cellular processes and health benefits.
- Chemical Formula : C21H34O
- Molecular Weight : 318.4935 g/mol
- CAS Registry Number : 125456-63-5
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its antioxidant properties and potential roles in disease prevention. Below are key areas of research:
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in the body and may help reduce oxidative stress linked to various diseases.
- Case Study : A study demonstrated that compounds with similar structures to this compound effectively inhibited lipid peroxidation in vitro. This suggests a protective role against cellular damage caused by oxidative stress .
Effects on Cellular Signaling
The compound has been shown to interact with nuclear receptors involved in gene regulation.
- Mechanism : It acts as a retinoic acid receptor (RAR) antagonist. RARs play a critical role in regulating genes associated with cell growth and differentiation. The antagonistic activity may have implications for cancer therapy by inhibiting pathways that promote tumor growth .
Anti-inflammatory Properties
Inflammation is a key factor in many chronic diseases. Studies have indicated that this compound may modulate inflammatory responses.
- Research Findings : In vitro assays have shown that this compound can suppress the expression of pro-inflammatory cytokines in cultured cells. This suggests potential applications in managing inflammatory conditions .
Data Table: Biological Activities of this compound
Q & A
Q. What is the structural conformation of (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal, and how does it influence reactivity?
The compound features four conjugated double bonds in an all-E configuration (2E,6E,10E,14E), as confirmed by its InChI string and SMILES notation, which denote stereochemistry . This extended conjugation system enhances electrophilicity at the aldehyde group, making it reactive in nucleophilic additions (e.g., Schiff base formation). The tetramethyl branching at positions 3,7,11,15 introduces steric hindrance, potentially limiting access to the carbonyl group in bulkier reagents. Computational modeling (e.g., DFT) is recommended to validate spatial accessibility and electronic effects.
Q. What are the predicted physicochemical properties of this compound, and how reliable are these predictions?
Predicted properties include:
Advanced Research Questions
Q. How can contradictions in reported stability data under varying conditions be resolved?
Safety data sheets (SDS) for structurally related compounds (e.g., 2,6,10,14-tetramethylpentadecane) show discrepancies in GHS classifications: one SDS lacks hazard labeling , while another lists skin irritation (Category 2, H315) . To resolve such contradictions:
- Perform accelerated stability testing (40°C/75% RH for 6 months) to assess degradation pathways.
- Use LC-MS to identify oxidation byproducts (e.g., epoxides or carboxylic acids) under oxidative stress.
- Cross-reference with computational reactivity models (e.g., bond dissociation energies for allylic positions) .
Q. What advanced spectroscopic methods are effective for characterizing stereoisomeric purity?
- NMR : ¹³C-NMR can distinguish E/Z isomers via coupling constants (e.g., J > 12 Hz for trans double bonds). NOESY can confirm spatial proximity of methyl groups .
- VCD (Vibrational Circular Dichroism) : Resolves enantiomeric impurities in chiral derivatives .
- HPLC-MS with chiral columns : Use polysaccharide-based phases (e.g., Chiralpak®) to separate diastereomers .
Q. How does this compound interact with lipid bilayers, and what methodological approaches are suitable for studying these interactions?
The compound’s long aliphatic chain and conjugated system suggest potential membrane integration. Methodologies include:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics with synthetic lipid bilayers.
- Molecular Dynamics (MD) Simulations : Model partitioning into lipid membranes (e.g., DPPC bilayers) using software like GROMACS .
- Fluorescence Quenching Assays : Use pyrene-labeled lipids to monitor perturbations in membrane fluidity .
Q. What strategies mitigate synthetic challenges in achieving high yields of the (2E,6E,10E) isomer?
Key challenges include controlling double-bond geometry during Wittig or Horner-Wadsworth-Emmons reactions. Strategies:
- Stereoselective Catalysis : Use organocatalysts (e.g., proline derivatives) to favor E-selectivity .
- Photochemical Isomerization : Irradiate at 365 nm to convert Z to E isomers, followed by HPLC purification .
- Protection-Deprotection : Temporarily mask the aldehyde group to prevent side reactions during chain elongation.
Data Contradiction and Validation
Q. How should researchers address discrepancies between predicted and experimental boiling points?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
